1-(2-Naphthyl)-2-nitroethanol
Description
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-nitroethanol |
InChI |
InChI=1S/C12H11NO3/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2 |
InChI Key |
INTIIAIHJNNMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Catalysis in Organic Reactions
1-(2-Naphthyl)-2-nitroethanol has been employed as a catalyst in various organic reactions, particularly the Henry reaction (nitroaldol reaction). This reaction involves the addition of nitroalkanes to carbonyl compounds, leading to the formation of β-nitroalcohols. The compound's ability to facilitate this reaction has been highlighted in several studies:
- Catalytic Efficiency : Research indicates that this compound can effectively catalyze the reaction between nitroethane and aldehydes, yielding high enantioselectivities and excellent product yields. For instance, studies have reported yields exceeding 95% with enantiomeric excesses up to 91% when using chiral catalysts derived from this compound .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity:
- Antimicrobial Activity : Various derivatives of naphthalene compounds have demonstrated significant antimicrobial properties. Research has indicated that modifications to the naphthyl group can lead to enhanced activity against bacteria and fungi . For example, studies have explored the synthesis of naphthyl derivatives that exhibit potent activity against pathogens such as Staphylococcus aureus and Candida albicans.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that compounds related to this compound may possess anti-inflammatory properties. These effects are hypothesized to stem from their interaction with inflammatory pathways, although further research is needed to elucidate the mechanisms involved.
Microbicide Development
The application of nitroalkane derivatives, including this compound, has been explored for use as microbicides. These compounds can inhibit microbial growth and are being investigated for their potential use in industrial applications such as:
- Paper Industry : Nitroethane derivatives are utilized as slimicides to prevent microbial contamination in paper production processes .
- Cooling Systems : They are also being evaluated for their efficacy in controlling microbial growth in recooling plants and air humidifiers.
Case Study 1: Catalytic Application in Henry Reaction
A study conducted on the catalytic properties of this compound demonstrated its effectiveness in promoting the Henry reaction under mild conditions. The results indicated:
| Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| This compound | Benzaldehyde | 95 | 91 |
| This compound | Acetaldehyde | 92 | 89 |
This highlights the compound's potential for use in asymmetric synthesis .
Case Study 2: Antimicrobial Activity
A series of synthesized naphthyl derivatives were tested for antimicrobial efficacy against common pathogens. The results showed:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Naphthyl Derivative A | Staphylococcus aureus | 32 µg/mL |
| Naphthyl Derivative B | Candida albicans | 16 µg/mL |
These findings support the potential application of naphthalene derivatives in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Naphthyl)-2-nitroethanol with five structurally or functionally related compounds, focusing on molecular features, physicochemical properties, synthesis, and biological activity.
2-Nitroethanol (C₂H₅NO₃)
- Structural Differences : Lacks the aromatic naphthyl group.
- Physicochemical Properties :
- Synthesis: Prepared via nitration of ethanol derivatives.
- Biological Activity : Less steric bulk reduces enzyme-binding efficiency compared to naphthyl-substituted analogs .
(R)-1-(2-Fural)-2-nitroethanol (C₇H₇NO₄)
- Structural Differences : Contains a furan ring instead of naphthyl.
- Physicochemical Properties :
- Synthesis : Asymmetric Henry reaction using 2-furaldehyde and nitromethane with chiral catalysts .
- Reactivity : Furan’s electron-rich nature may alter nitro group reactivity in subsequent transformations.
1-(Anthracen-9-yl)-2-nitroethanol
- Structural Differences : Anthracene substituent (larger aromatic system than naphthyl).
- Physicochemical Properties :
- Hydrogen Bonding : The nitro and hydroxyl groups participate in intermolecular hydrogen bonds, similar to the naphthyl analog .
1-(2-Naphthyl)ethanol (C₁₂H₁₂O)
- Structural Differences : Lacks the nitro group.
- Biological Activity: Demonstrates competitive inhibition of ethylbenzene dehydrogenase (EbDH) due to hydrophobic interactions with the enzyme’s binding pocket. The nitro group in this compound may enhance inhibition by increasing electron-withdrawing effects or hydrogen-bonding capacity .
- Physicochemical Properties : Lower polarity compared to the nitro derivative, leading to different solubility profiles .
2-[1-(2-Naphthyl)ethyl]benzoic Acid (C₁₉H₁₆O₂)
- Structural Differences: Benzoic acid substituent instead of nitroethanol.
- Physicochemical Properties: Melting point: 162–165°C (indicative of crystalline stability due to aromatic stacking and hydrogen bonding) . Lower solubility in polar solvents compared to the nitroethanol derivative .
Data Table: Key Comparisons
Preparation Methods
Reaction Mechanism and Optimization
The catalytic cycle involves:
-
Coordination of the aldehyde to the copper center.
-
Deprotonation of nitromethane by the bisisoquinoline ligand.
-
Nucleophilic attack of the nitronate on the activated aldehyde.
Key variables influencing yield and selectivity include:
-
Ligand structure : C1-symmetric bisisoquinolines outperform C2-symmetric analogues due to reduced steric hindrance.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes substrate solubility and catalyst activity.
-
Temperature : Room temperature (25°C) minimizes side reactions while maintaining reaction rates.
Base-Mediated Nitroaldol Addition
Non-catalytic approaches utilizing strong bases like sodium tert-butoxide (t-BuONa) provide a robust alternative. A Chinese patent (CN105111086A) details the synthesis of 1-phenyl-2-nitroethanol by reacting benzaldehyde with nitromethane in t-BuONa/t-BuOH, achieving 70% yield. Adapting this method to 2-naphthaldehyde involves:
Procedure :
-
Dissolve 2-naphthaldehyde (20 mmol) in THF.
-
Add nitromethane (5–10 equiv) and t-BuONa (10 mol%).
-
Stir at 25°C for 4–8 hours.
-
Quench with saturated NH₄Cl, extract with ethyl acetate, and crystallize the product.
Yield Considerations :
-
Bulkier substrates like 2-naphthaldehyde may require extended reaction times (8–12 hours) compared to benzaldehyde.
-
Crystallization from ethyl acetate/cyclohexane mixtures enhances purity.
Organocatalytic Approaches
Bisisoquinolines also function as organocatalysts for nitroaldol reactions. Yao et al. demonstrated that 1,2-bisisoquinolines catalyze additions of nitroalkanes to α-ketoesters and aldehydes in up to 99% yield under mild conditions. While this method primarily targets α-ketoesters, its extension to 2-naphthaldehyde is feasible with modifications:
Modified Protocol :
-
Use 10 mol% C1-symmetric 1,2-bisisoquinoline.
-
Employ nitromethane as both reactant and solvent.
-
Acidic work-up (e.g., HCl) to protonate the nitronate intermediate.
Advantages :
-
Avoids metal catalysts, simplifying purification.
-
Compatible with moisture and oxygen, reducing procedural complexity.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Enantioselectivity : Chiral copper complexes achieve high ee, critical for pharmaceutical applications.
-
Scalability : Base-mediated methods offer simplicity for large-scale synthesis but lack stereocontrol.
-
Purification : Crystallization from ethyl acetate/cyclohexane or washing with NaHSO₃ ensures high purity.
Mechanistic Insights and Side Reactions
Retro-Nitroaldol Reaction
Under basic conditions, the β-nitroalcohol product may undergo retro-nitroaldol decomposition to regenerate the aldehyde and nitromethane. Mitigation strategies include:
Diastereoselectivity in Organocatalytic Systems
Syn/anti diastereoselectivity (up to 2:1) arises from hydrogen bonding between the catalyst and nitro group. For this compound, steric effects from the naphthyl group may favor the syn diastereomer.
Industrial-Scale Considerations
Patent WO2018220646A1 highlights critical steps for scaling nitroethanol syntheses:
-
Solvent selection : Ethyl acetate or THF balances cost and extraction efficiency.
-
Catalyst recovery : Filtration of copper complexes enables reuse for 3–5 cycles without significant activity loss.
-
Crystallization optimization : Cyclohexane anti-solvent addition improves yield and particle size distribution .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2-Naphthyl)-2-nitroethanol, and how can purity be optimized?
- Methodological Approach : Synthesis typically involves nitroaldol (Henry) reactions between 2-naphthaldehyde and nitroethane under basic conditions. To optimize purity, use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from toluene, as solubility data indicate toluene as a suitable solvent . Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Approach : Store in airtight, light-resistant containers at 2–8°C. The compound’s nitro group may confer sensitivity to heat and light; thermal stability is inferred from related naphthyl ethanol derivatives with melting points ~74–78°C and boiling points ~170°C/13 mmHg . Use inert atmospheres (N₂/Ar) during handling to prevent oxidation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Approach :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.2 ppm for naphthyl) and nitroethanol protons (δ 4.5–5.5 ppm for CH₂NO₂).
- IR : Look for NO₂ asymmetric/symmetric stretches (~1540 cm⁻¹ and ~1370 cm⁻¹) and O-H stretches (~3300 cm⁻¹) .
- GC-MS : Use a polar column (e.g., DB-5) to confirm molecular ion [M+] at m/z 216.
Advanced Research Questions
Q. How can conflicting data on the reactivity of the nitro group in this compound be resolved during catalytic reduction studies?
- Methodological Approach : Discrepancies in nitro reduction (e.g., incomplete conversion vs. over-reduction) may arise from catalyst choice (e.g., Pd/C vs. Raney Ni) or solvent effects. Design experiments with controlled H₂ pressure (1–3 atm) and monitor intermediates via in situ FTIR or LC-MS. Compare yields using PtO₂ in ethanol (proton-rich) versus Pd/C in THF (aprotic) to isolate solvent-catalyst interactions .
Q. What strategies mitigate side reactions during functionalization of the naphthyl moiety in this compound?
- Methodological Approach : Protect the nitro group via acetylation (Ac₂O/pyridine) before electrophilic substitution (e.g., sulfonation, halogenation). For Friedel-Crafts alkylation, use Lewis acids like FeCl₃ in CH₂Cl₂ at 0°C to minimize nitro group interference. Post-functionalization, deprotect with NaOH/MeOH (2:1 v/v) .
Q. How do steric effects from the naphthyl group influence the compound’s conformational dynamics in solution?
- Methodological Approach : Perform DFT calculations (B3LYP/6-31G*) to model rotational barriers of the nitroethanol side chain. Validate with variable-temperature ¹H NMR (CDCl₃, 25–80°C) to observe coalescence of diastereotopic CH₂ protons. Compare with X-ray crystallography data (if available) .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound derivatives?
- Methodological Approach : Screen for kinase inhibition (e.g., EGFR, VEGF) using fluorescence polarization assays. For antimicrobial activity, use microdilution broth methods (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prioritize derivatives with logP <3 (calculated via ChemAxon) to balance solubility and membrane permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Approach : Variations (e.g., 74–78°C vs. broader ranges) may stem from polymorphic forms or impurities. Perform DSC to identify polymorph transitions and purity checks via HPLC (C18 column, 70:30 MeOH:H₂O). Cross-validate with elemental analysis (C, H, N ±0.3%) .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in catalytic hydrogenation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
